1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
Description
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a bis-sulfonylated piperidine derivative featuring two distinct sulfonyl moieties: a 3-chloro-2-methylphenylsulfonyl group at position 1 and a 1-methyl-1H-imidazol-2-ylsulfonyl group at position 2. This dual sulfonylation imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual binding motifs.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4S2/c1-12-14(17)4-3-5-15(12)26(23,24)20-9-6-13(7-10-20)25(21,22)16-18-8-11-19(16)2/h3-5,8,11,13H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPMVPKHBLLDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a compound that falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with two sulfonamide groups, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, in vitro tests have demonstrated that related compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound 7b | Staphylococcus aureus | 0.22 |
| Compound 7b | Staphylococcus epidermidis | 0.25 |
Enzyme Inhibition
Sulfonamide derivatives are also known for their enzyme inhibition capabilities. In particular, they have been studied as inhibitors of acetylcholinesterase (AChE) and urease. For example, certain synthesized compounds showed strong inhibitory activity against urease with IC50 values significantly lower than the reference standard thiourea .
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| Compound 7l | Urease | 2.14±0.003 |
| Compound 7m | Urease | 0.63±0.001 |
| Compound 7n | Urease | 2.17±0.006 |
Case Studies
A study evaluating a series of piperidine derivatives highlighted the pharmacological potential of compounds similar to our target compound. These derivatives were assessed for their antibacterial properties and AChE inhibition, revealing moderate to strong activity against multiple bacterial strains and promising results as enzyme inhibitors .
The biological activity of piperidine-based sulfonamides can be attributed to their ability to interact with specific bacterial enzymes and proteins. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria, thus exerting its antimicrobial effects . Additionally, the imidazole moiety may contribute to enhanced binding affinity to target sites due to its ability to form hydrogen bonds.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antibacterial properties. Studies have shown that derivatives similar to the target compound demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the piperidine moiety is associated with enhanced antibacterial action, making these compounds potential candidates for treating bacterial infections.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have revealed that certain derivatives exhibit strong inhibitory effects, suggesting potential applications in managing conditions like Alzheimer's disease and urinary tract infections .
Cancer Therapeutics
Recent studies highlight the anticancer potential of similar sulfonamide compounds. For instance, compounds bearing similar structural motifs have shown promising results in inhibiting tumor cell growth across various cancer cell lines, demonstrating their potential as anticancer agents . The mechanism often involves targeting specific molecular pathways associated with cell proliferation and survival.
Antidiabetic Properties
The sulfonamide functional group has been linked to hypoglycemic activity, indicating that this compound may also play a role in diabetes management by regulating blood glucose levels . This application is particularly relevant given the rising prevalence of diabetes globally.
Synthesis Methodologies
The synthesis of 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine typically involves multi-step organic reactions. Key steps include:
- Formation of Sulfonamide Linkages : Utilizing sulfonyl chlorides to react with amines or other nucleophiles.
- Piperidine Ring Construction : Employing cyclization techniques to form the piperidine structure.
- Functional Group Modifications : Adjusting substituents on the piperidine ring to enhance biological activity.
Optimization of reaction conditions, such as solvent choice and temperature, is crucial for maximizing yield and purity .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Core
Key analogs and their structural differences are summarized below:
Key Findings from Comparative Studies
The 1-methyl-1H-imidazol-2-ylsulfonyl group offers moderate basicity (pKa ~6.5–7.0), facilitating solubility in physiological pH ranges, unlike non-methylated imidazole derivatives (e.g., 1-((1H-imidazol-1-yl)sulfonyl)-4-phenylpiperazine), which may exhibit rapid metabolic oxidation .
Pharmacokinetic Properties: The target compound’s chlorine atom increases logP by ~0.5 compared to the fluorine-containing analog (logP: ~2.8 vs. ~2.3), suggesting improved membrane permeability . Dual sulfonylation reduces metabolic clearance in liver microsomes (t1/2: ~45 min) compared to mono-sulfonylated analogs like 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine hydrochloride (t1/2: ~20 min) .
Synthetic Complexity :
- The target compound requires sequential sulfonylation steps under controlled conditions (e.g., using methyl trifluoromethanesulfonate for imidazole activation) , whereas analogs with single sulfonyl groups (e.g., Example 74 in EP 1 926 722 B1) are synthesized via simpler thiourea cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
